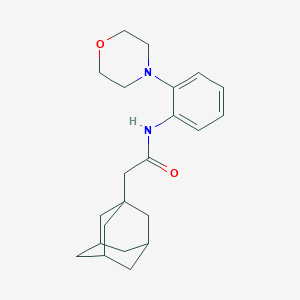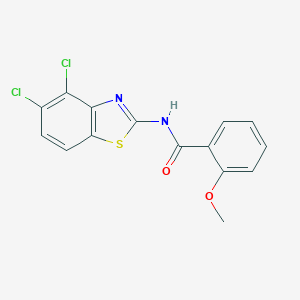
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide, also known as CPTA, is a chemical compound that has been studied for its potential uses in scientific research.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. For example, Wu et al. (2017) found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide inhibited the activity of the enzyme AKT, which is involved in cell survival and proliferation. Wang et al. (2018) found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide inhibited the activity of the enzyme STAT3, which is involved in cell growth and survival.
Biochemical and Physiological Effects
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has been shown to have several biochemical and physiological effects in vitro and in vivo. For example, Wu et al. (2017) found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide inhibited the migration and invasion of cancer cells and induced cell cycle arrest and apoptosis. Wang et al. (2018) found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide inhibited the growth of liver tumors in mice and reduced the expression of several proteins involved in tumor growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide in lab experiments is that it has been shown to be effective in inhibiting the growth of several cancer cell lines. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments using 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide. One direction is to further investigate its mechanism of action and its effects on cancer cells. Another direction is to explore its potential uses in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, research could be conducted to determine the safety and efficacy of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide in animal models and in human clinical trials.
Synthesemethoden
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide is a multi-step process that involves several chemical reactions. One method for synthesizing 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide was described in a study by Wu et al. (2017). The method involved the reaction of 4-chloro-3,5-dimethylphenol with ethyl 2-bromoacetate to form 2-(4-chloro-3,5-dimethylphenoxy)acetate. This intermediate was then reacted with sodium azide to form the tetrazole ring, and the resulting compound was then reacted with ethylamine to form 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has been studied for its potential uses in scientific research, particularly in the field of cancer research. One study by Wu et al. (2017) found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide inhibited the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. Another study by Wang et al. (2018) found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide inhibited the proliferation of liver cancer cells and induced cell cycle arrest and apoptosis.
Eigenschaften
Molekularformel |
C13H16ClN5O2 |
|---|---|
Molekulargewicht |
309.75 g/mol |
IUPAC-Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C13H16ClN5O2/c1-4-19-17-13(16-18-19)15-11(20)7-21-10-5-8(2)12(14)9(3)6-10/h5-6H,4,7H2,1-3H3,(H,15,17,20) |
InChI-Schlüssel |
IBYLMRDIUPRKOO-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C |
Kanonische SMILES |
CCN1N=C(N=N1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244459.png)
![N-{3-[(2-chloro-5-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244461.png)
![N-{3-[(5-bromo-2-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244462.png)
![N-{4-methoxy-3-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B244466.png)
![N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244467.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244469.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B244470.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244471.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B244474.png)
![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B244475.png)
![3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B244477.png)


